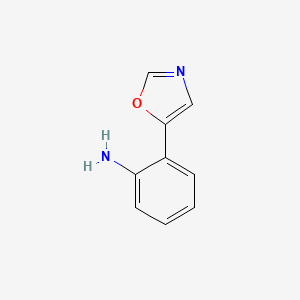

2-(1,3-Oxazol-5-yl)aniline

Description

The exact mass of the compound 2-(1,3-Oxazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Oxazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Oxazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQWOKKMYUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428146 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774238-36-7 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazol-5-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(1,3-oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust and plausible two-step synthetic pathway commencing with the Van Leusen oxazole synthesis, followed by a nitro group reduction. Furthermore, a complete characterization workflow is presented, encompassing spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities in the fields of medicinal chemistry and materials science.

Proposed Synthesis Pathway

The synthesis of 2-(1,3-oxazol-5-yl)aniline is proposed via a two-step sequence. The initial step involves the formation of the 5-substituted oxazole ring through the Van Leusen reaction, a well-established method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The subsequent step is a standard reduction of a nitro functional group to an amine.

Experimental Protocols

Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole (Intermediate)

This procedure is adapted from the Van Leusen oxazole synthesis methodology.[1][3][4]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).

-

Solvent and Base Addition: Add methanol (40 mL) to the flask, followed by the portion-wise addition of anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 65 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-(2-nitrophenyl)-1,3-oxazole as a solid.

Synthesis of 2-(1,3-oxazol-5-yl)aniline (Final Product)

This procedure outlines the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, a mixture of 5-(2-nitrophenyl)-1,3-oxazole (1.90 g, 10 mmol) in ethanol (30 mL) and water (10 mL) is prepared.

-

Reagent Addition: To this solution, add iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress is monitored by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Work-up and Purification: After completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The Celite® pad is washed with hot ethanol (3 x 15 mL). The combined filtrates are concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(1,3-oxazol-5-yl)aniline.

Characterization Workflow

A systematic approach is necessary to confirm the identity, structure, and purity of the synthesized 2-(1,3-oxazol-5-yl)aniline.

Spectroscopic Characterization Protocols

-

Sample Preparation: Approximately 5-10 mg of the purified compound will be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[5]

-

Instrumentation: ¹H and ¹³C NMR spectra will be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence will be used with a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence will be employed.

-

Data Processing: The acquired Free Induction Decay (FID) will be subjected to Fourier transformation, followed by phase and baseline correction.

-

Sample Preparation: A dilute solution of the sample will be prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended.

-

Data Acquisition: The sample will be introduced into the mass spectrometer, and the spectrum will be acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Analysis: The exact mass of the molecular ion will be determined and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern can also provide structural information.[6]

-

Sample Preparation: For a solid sample, a small amount of the compound will be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: An FT-IR spectrometer will be used.

-

Data Acquisition: A background spectrum will be recorded first. The sample spectrum will then be recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans will be averaged to improve the signal-to-noise ratio.

Chromatographic Characterization Protocol

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution method will be developed using a mixture of acetonitrile and water (or a suitable buffer like ammonium formate) with 0.1% formic acid.

-

Sample Preparation: A stock solution of the compound will be prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration (e.g., 1 mg/mL).

-

Analysis: The sample will be injected, and the chromatogram will be recorded at a suitable wavelength (e.g., 254 nm). The retention time and peak purity will be determined. This method is crucial for assessing the final purity of the synthesized compound.[7][8][9]

Predicted and Comparative Data

The following tables summarize the expected quantitative data for 2-(1,3-oxazol-5-yl)aniline based on the analysis of structurally similar compounds found in the literature.

Predicted NMR Spectral Data

Predicted chemical shifts are based on the analysis of 5-phenyloxazole and aniline derivatives.[5][10][11]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(1,3-oxazol-5-yl)aniline in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.4 - 8.2 | Singlet | 1H | Oxazole H-2 |

| ~ 7.8 - 7.6 | Singlet | 1H | Oxazole H-4 |

| ~ 7.5 - 6.7 | Multiplet | 4H | Aniline ring protons |

| ~ 5.2 - 4.8 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(1,3-oxazol-5-yl)aniline in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | Oxazole C-2 |

| ~ 150 - 145 | Oxazole C-5 |

| ~ 148 - 143 | Aniline C-NH₂ |

| ~ 135 - 115 | Aromatic carbons |

| ~ 125 - 120 | Oxazole C-4 |

| ~ 120 - 115 | Aniline C-oxazole |

Predicted FT-IR Spectral Data

Expected absorption bands are based on characteristic frequencies for aniline and oxazole moieties.[12][13]

Table 3: Predicted FT-IR Absorption Bands for 2-(1,3-oxazol-5-yl)aniline

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3100 | C-H stretch (aromatic) | Aniline & Oxazole rings |

| 1620 - 1580 | C=N stretch | Oxazole ring |

| 1600 - 1450 | C=C stretch (aromatic) | Aniline & Oxazole rings |

| 1300 - 1250 | C-N stretch | Aryl-amine |

| 1150 - 1050 | C-O-C stretch | Oxazole ring |

Conclusion

This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of 2-(1,3-oxazol-5-yl)aniline. The proposed synthetic route, leveraging the Van Leusen oxazole synthesis, offers a high probability of success. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure unambiguous structural confirmation and purity assessment of the target compound. This document is intended to facilitate the work of researchers in drug discovery and related fields by providing a clear and actionable framework for the preparation and analysis of this novel molecule.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE(846-63-9) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a combination of computationally predicted properties and detailed, standardized experimental protocols for their empirical determination. This information is crucial for researchers in medicinal chemistry and drug development for applications such as lead optimization, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction

2-(1,3-oxazol-5-yl)aniline is a small molecule featuring a substituted aniline ring linked to an oxazole moiety. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The aniline functional group also imparts important chemical reactivity and potential for further structural modifications. A thorough understanding of the physicochemical properties of this core structure is fundamental to its development as a potential therapeutic agent.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) influence a drug's absorption, distribution, metabolism, and excretion.

Predicted Physicochemical Data

In the absence of comprehensive experimental data for 2-(1,3-oxazol-5-yl)aniline, computational methods provide valuable estimates for its key physicochemical parameters. These predictions are derived from its chemical structure using various cheminformatics models and algorithms[2][3][4]. The following table summarizes the predicted properties for 2-(1,3-oxazol-5-yl)aniline.

| Property | Predicted Value | Method/Software | Significance in Drug Development |

| Molecular Weight | 160.17 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Melting Point (°C) | Not available | - | Influences solubility and formulation development. |

| Boiling Point (°C) | Not available | - | Relevant for purification and stability at high temperatures. |

| logP (o/w) | ~1.5 - 2.5 | Various models | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Water Solubility | Moderately soluble | - | Crucial for absorption and formulation of aqueous dosage forms. |

| pKa (acidic) | Not available | - | The oxazole ring is weakly basic. |

| pKa (basic) | ~3.5 - 4.5 | Various models | The aniline amine group's basicity affects ionization at physiological pH. |

Note: The predicted values are estimates and should be confirmed by experimental determination.

Synthesis and Characterization

General Synthesis Routes

The synthesis of 2-(1,3-oxazol-5-yl)aniline can be approached through established methods for oxazole ring formation. Two common strategies include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone[1][5][6][7]. For the target molecule, this would likely start from a derivative of 2-aminoacetophenone.

-

Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde[8][9][10][11]. A potential starting material for this route would be 2-aminobenzaldehyde.

A generalized synthetic workflow is depicted below.

Structural Characterization

The identity and purity of synthesized 2-(1,3-oxazol-5-yl)aniline would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the key physicochemical properties of 2-(1,3-oxazol-5-yl)aniline.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration measures the change in pH of a solution of the compound upon the addition of an acid or base.

Methodology:

-

Solution Preparation: A solution of 2-(1,3-oxazol-5-yl)aniline of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water. It is a key indicator of lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 2-(1,3-oxazol-5-yl)aniline is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.

Methodology:

-

Equilibrium Method: An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV).

Biological Context and Potential Signaling Pathways

While specific signaling pathways for 2-(1,3-oxazol-5-yl)aniline have not been elucidated, the oxazole scaffold is present in numerous biologically active compounds[1][2]. These compounds are known to interact with a variety of biological targets. For instance, some oxazole-containing molecules act as kinase inhibitors, while others interfere with protein-protein interactions or bind to nucleic acids. The aniline moiety provides a handle for further chemical modifications, which can be used to modulate the biological activity and target specificity of the molecule. Future research on 2-(1,3-oxazol-5-yl)aniline would likely involve screening against a panel of kinases and other common drug targets to identify its biological mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-(1,3-oxazol-5-yl)aniline, emphasizing both predicted data and the experimental methodologies required for their validation. For researchers in drug discovery and development, the systematic characterization of these properties is an indispensable step in advancing this and similar molecules from a chemical entity to a potential therapeutic agent. The provided protocols and workflows serve as a practical resource for initiating the comprehensive evaluation of this promising heterocyclic compound.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 4. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

"2-(1,3-oxazol-5-yl)aniline CAS number lookup"

Disclaimer: The Chemical Abstracts Service (CAS) Registry Number for 2-(1,3-oxazol-5-yl)aniline could not be definitively identified in publicly accessible databases at the time of this writing. A product matching this name is listed by Thermo Scientific with the MDL number MFCD07772822, suggesting its commercial availability. The information presented herein is based on data for structurally related compounds and general principles of oxazole chemistry and pharmacology.

Chemical Identity and Properties

| Property | Inferred Value/Information | Reference Compound: 4-(1,3-oxazol-5-yl)aniline[1] |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.18 g/mol | 160.17 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Solubility | Expected to be soluble in organic solvents | No data available |

| SMILES | c1ccc(c(c1)N)c2cnco2 | Nc1ccc(cc1)-c2cnco2 |

| InChI Key | InChIKey=UZPQWOKKMYUKNI-UHFFFAOYSA-N | InChIKey=SLJBMRSOKUTXDF-UHFFFAOYSA-N |

Potential Synthesis Methodologies

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common approach involves the cyclization of a β-hydroxy amide or the reaction of a nitrile with an amino alcohol. Given the structure of 2-(1,3-oxazol-5-yl)aniline, a plausible synthetic route would be the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol is a generalized procedure for the synthesis of 5-substituted oxazoles and would require optimization for the specific synthesis of 2-(1,3-oxazol-5-yl)aniline.

Materials:

-

A suitable aldehyde precursor (e.g., a protected 2-aminobenzaldehyde derivative)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., methanol, dichloromethane)

Procedure:

-

To a solution of the aldehyde (1 equivalent) in the chosen solvent, add TosMIC (1-1.2 equivalents).

-

Add the base (2-3 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.

-

If a protecting group was used for the aniline, a subsequent deprotection step would be necessary.

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: A generalized workflow for the synthesis of 2-(1,3-oxazol-5-yl)aniline via the Van Leusen reaction.

Potential Biological Activity and Signaling Pathways

The oxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Many of these activities are attributed to the inhibition of specific protein kinases.

3.1. Kinase Inhibitory Activity

Oxazole derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways.[3] Two such kinases that have been shown to be modulated by oxazole-containing compounds are Rho-associated coiled-coil containing protein kinase (ROCK) and Zipper-interacting protein kinase (ZIPK).

3.2. ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a key regulator of cellular processes such as cell morphology, migration, and cytoskeletal remodeling.[4] Dysregulation of this pathway is implicated in various diseases, including cancer.[4] ROCK exists in two isoforms, ROCK1 and ROCK2.

ROCK Signaling Pathway

Caption: Simplified overview of the Rho/ROCK signaling pathway leading to actomyosin contraction.

An oxazol-5-one compound has been identified as a competitive inhibitor of ROCKII, demonstrating the potential for this class of compounds to target this pathway.[4][5] Inhibition of ROCK can lead to a decrease in the phosphorylation of downstream targets like Myosin Light Chain (MLC), thereby affecting cell contractility and migration.

3.3. ZIPK Signaling Pathway

Zipper-interacting protein kinase (ZIPK), also known as Death-Associated Protein Kinase 3 (DAPK3), is a serine/threonine kinase involved in apoptosis and smooth muscle contraction.[5] Recent studies have also implicated ZIPK in the regulation of the Wnt/β-catenin signaling pathway through its interaction with Nemo-like kinase (NLK).[6]

ZIPK in Wnt/β-Catenin Signaling

Caption: Interaction of ZIPK with the NLK/TCF4 complex in the Wnt/β-catenin signaling pathway.

By modulating the NLK/TCF4 complex, ZIPK can influence the expression of genes regulated by the Wnt pathway, which are often involved in cell proliferation and survival.[6] Therefore, inhibitors of ZIPK could have therapeutic potential in diseases characterized by aberrant Wnt signaling, such as certain cancers.

Conclusion

While a definitive CAS number for 2-(1,3-oxazol-5-yl)aniline remains to be established, its structural similarity to other biologically active oxazole derivatives suggests it may hold significant potential as a research tool and a lead compound in drug discovery. In particular, its potential to act as a kinase inhibitor, possibly targeting pathways such as ROCK and ZIPK, warrants further investigation. The synthesis of this compound is likely achievable through established methods for oxazole formation. Future studies should focus on the definitive synthesis and characterization of 2-(1,3-oxazol-5-yl)aniline, followed by a thorough evaluation of its biological activities and mechanism of action.

References

- 1. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Zipper interacting protein kinase (ZIPK): function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zipper-interacting Protein Kinase (ZIPK) Modulates Canonical Wnt/β-Catenin Signaling through Interaction with Nemo-like Kinase and T-cell Factor 4 (NLK/TCF4) - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-(1,3-oxazol-5-yl)aniline: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1,3-oxazol-5-yl)aniline. These predictions are derived from the spectral data of related aniline and oxazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 2-(1,3-oxazol-5-yl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | Oxazole C2-H |

| ~7.2 - 7.4 | m | 2H | Aniline Ar-H |

| ~7.0 - 7.2 | s | 1H | Oxazole C4-H |

| ~6.8 - 7.0 | m | 2H | Aniline Ar-H |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(1,3-oxazol-5-yl)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Oxazole C2 |

| ~145 - 150 | Aniline C-NH₂ |

| ~125 - 140 | Oxazole C5 |

| ~120 - 130 | Aniline Ar-C |

| ~115 - 125 | Aniline Ar-C |

| ~110 - 120 | Aniline Ar-C |

| ~105 - 115 | Aniline Ar-C |

| ~100 - 110 | Oxazole C4 |

Solvent: CDCl₃ or DMSO-d₆. The specific chemical shifts are influenced by the electronic effects of the aniline and oxazole rings.

Table 3: Predicted IR Absorption Data for 2-(1,3-oxazol-5-yl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretch (aniline) |

| 3150 - 3050 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Strong | C=N stretch (oxazole) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1300 - 1000 | Medium | C-O stretch (oxazole) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for 2-(1,3-oxazol-5-yl)aniline

| m/z | Interpretation |

| ~173 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of CO, HCN, and fragmentation of the aniline ring. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy For the acquisition of ¹H and ¹³C NMR spectra, the sample would be prepared by dissolving approximately 5-10 mg of 2-(1,3-oxazol-5-yl)aniline in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0.00 ppm).[1] Spectra would be recorded on a 400 or 500 MHz spectrometer. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans would be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[2] The solid sample (1-2 mg) would be finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] This mixture would then be compressed under high pressure to form a transparent pellet.[1] A background spectrum of a pure KBr pellet would be recorded first, followed by the spectrum of the sample pellet. The spectrum would typically be recorded in the range of 4000-400 cm⁻¹.[1][2]

Mass Spectrometry (MS) Mass spectral analysis would be performed using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecule to ionize and fragment. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum would show the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Flow of Compound Characterization.

References

The Discovery and Development of Novel 2-(1,3-Oxazol-5-yl)aniline Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: The 2-(1,3-oxazol-5-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

Core Structure and Therapeutic Potential

The 2-(1,3-oxazol-5-yl)aniline core combines an aniline moiety, a common pharmacophore in kinase inhibitors, with a 1,3-oxazole ring, a versatile heterocycle known to participate in various biological interactions. This unique combination has led to the development of compounds targeting a range of diseases, including cancer and neurodegenerative disorders.

Synthetic Strategies

The synthesis of 2-(1,3-oxazol-5-yl)aniline derivatives can be achieved through multi-step reaction schemes. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A plausible synthetic pathway involves the initial formation of a substituted oxazole ring followed by its coupling to an aniline precursor. One-pot synthesis methodologies have also been explored to improve efficiency. For instance, a one-pot synthesis of trisubstituted oxazoles can be achieved from carboxylic acids and amino acids using a dehydrative condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[1]. Another approach involves the condensation of nitriles with ethanolamine[2]. The subsequent functionalization of the aniline or oxazole moiety allows for the generation of a diverse library of derivatives.

A representative multi-step synthesis could involve the following key transformations:

-

Oxazole Ring Formation: Cyclization of a suitable precursor, such as an α-haloketone with an amide, to form the 1,3-oxazole ring.

-

Introduction of the Aniline Moiety: Coupling of the pre-formed oxazole with a protected aniline derivative, often through a Suzuki or other cross-coupling reaction.

-

Derivatization: Modification of the aniline nitrogen or other positions on the scaffold to explore structure-activity relationships (SAR).

Biological Activity and Quantitative Data

Derivatives of the broader oxazole and benzoxazole families have shown potent inhibitory activity against various biological targets. The following tables summarize key quantitative data from published studies on structurally related compounds, providing a basis for understanding the potential of the 2-(1,3-oxazol-5-yl)aniline scaffold.

Table 1: Inhibitory Activity of Oxazole and Benzoxazole Derivatives against Kinase Targets

| Compound ID | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |

| Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) | FLT3 | - | Molm-13, MV4-11 | [3] |

| DI ((4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one) | ROCKII | 132 (Ki) | - | [4] |

| Compound 92 (2-substituted benzo[d]oxazol-5-amine derivative) | AChE | 52 | - | [5] |

| Compound 92 (2-substituted benzo[d]oxazol-5-amine derivative) | BuChE | 1085 | - | [5] |

Table 2: Antiproliferative Activity of Novel 1,3-Oxazole Sulfonamides

| Compound ID | Mean GI50 (nM) | Cell Line Panel | Reference |

| 1-Naphthyl Sulfonamide Derivative | 44.7 | Leukemia | [6] |

| 2-Chloro-5-methylphenyl Sulfonamide Derivative | 48.8 | Leukemia | [6] |

Key Signaling Pathways

The biological effects of these compounds are often mediated through the inhibition of specific signaling pathways crucial for disease progression.

Caption: FLT3 signaling pathway and the inhibitory action of a derivative.

Caption: ROCKII signaling pathway and inhibition by an oxazol-5-one derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this area.

General Procedure for the Synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines[7]

This procedure describes the reduction of a nitro precursor to an aniline, a key step that can be adapted for the synthesis of the target scaffold.

-

Reaction Setup: A mixture of 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (0.05 mol) in ethanol (40 mL) is heated until a homogenous solution is achieved.

-

Reduction: The mixture is cooled, and a suspension of NaBH₄ (13 mmol) in ethanol (25 mL) is added dropwise. The reaction is agitated at room temperature for 1–3 hours and monitored by Thin Layer Chromatography (TLC).

-

Work-up: The mixture is alkalized with 20% NaOH, and the resulting precipitate is removed by filtration under reduced pressure.

-

Purification: The filtrate is concentrated on a rotary evaporator, and the crude product is purified by column chromatography.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against target kinases.

-

Reagents: Kinase enzyme, substrate peptide, ATP, and test compound at various concentrations.

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a suitable buffer. The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Drug Discovery Workflow

The discovery of novel 2-(1,3-oxazol-5-yl)aniline derivatives follows a structured workflow from initial concept to lead optimization.

Caption: A typical workflow for the discovery and development of novel drug candidates.

Conclusion

The 2-(1,3-oxazol-5-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics. The synthetic versatility of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be critical in advancing these derivatives towards clinical development.

References

- 1. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 2. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2-(1,3-Oxazol-5-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 2-(1,3-oxazol-5-yl)aniline. Due to the limited availability of specific biological data for this exact molecule in publicly accessible literature, this document serves as an in-depth methodological resource. It outlines standardized experimental protocols for key in vitro assays and presents illustrative quantitative data from closely related oxazole analogs to guide researchers in their screening efforts. Detailed workflows for anticancer, antimicrobial, and antioxidant evaluations are provided, complete with data presentation templates and visualizations of experimental processes to facilitate the systematic investigation of this promising compound.

Introduction

Oxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural versatility and ability to interact with various biological targets have led to the development of numerous therapeutic agents. The core oxazole ring is a key feature in several clinically used drugs and a plethora of investigational molecules. The incorporation of an aniline moiety, as seen in 2-(1,3-oxazol-5-yl)aniline, offers additional pharmacophoric features that may contribute to a unique biological activity profile.

This guide is intended to provide a robust starting point for the biological evaluation of 2-(1,3-oxazol-5-yl)aniline. It details the necessary experimental procedures to ascertain its potential as an anticancer, antimicrobial, or antioxidant agent. While specific quantitative data for the title compound is not yet widely reported, the methodologies and example data from analogous compounds presented herein offer a valuable blueprint for its preliminary screening.

Potential Biological Activities: An Overview of Oxazole Derivatives

Research into oxazole-containing compounds has revealed a broad spectrum of biological activities. Numerous studies have demonstrated their potential as:

-

Anticancer Agents: Oxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular targets like tubulin polymerization or specific kinases.

-

Antimicrobial Agents: The oxazole nucleus is a core component of several compounds with potent antibacterial and antifungal properties. These derivatives can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.

-

Antioxidant Agents: Certain oxazole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, suggesting their potential in mitigating diseases associated with oxidative damage.

Data Presentation: Illustrative Biological Activity of Oxazole Analogs

The following tables summarize quantitative data for compounds analogous to 2-(1,3-oxazol-5-yl)aniline. This data is presented for illustrative purposes to provide a reference for the expected range of activity for this class of compounds.

Table 1: In Vitro Anticancer Activity of Representative Oxazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Oxazole-Sulfonamide 16 | Leukemia (MOLT-4) | GI50 | 0.0488 | - | - |

| Quinazolinone-Isoxazole 4d | - | - | - | - | - |

| Quinazolinone-Isoxazole 6d | - | - | - | - | - |

Data extracted from studies on analogous oxazole structures and is for representative purposes only.[1]

Table 2: In Vitro Antimicrobial Activity of Representative Oxazole Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Quinazolinone-Isoxazole 4d | S. aureus | Broth Microdilution | 0.012 (as µM) | Ampicillin | - |

| Quinazolinone-Isoxazole 6d | C. albicans | Broth Microdilution | 0.012 (as µM) | Itraconazole | - |

Data extracted from studies on analogous isoxazole structures and is for representative purposes only.[2]

Table 3: In Vitro Antioxidant Activity of Representative Oxazole Derivatives

| Compound ID | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinazolinone-Isoxazole 4f | DPPH | 1.28 ± 0.33 | Ascorbic Acid | - |

| Quinazolinone-Isoxazole 6f | ABTS | 1.07 ± 0.24 | Ascorbic Acid | - |

Data extracted from studies on analogous isoxazole structures and is for representative purposes only.[2]

Experimental Protocols

The following are detailed protocols for the preliminary biological screening of 2-(1,3-oxazol-5-yl)aniline.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC3)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(1,3-oxazol-5-yl)aniline in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of 2-(1,3-oxazol-5-yl)aniline in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of 2-(1,3-oxazol-5-yl)aniline in methanol.

-

Reaction Mixture: Add the sample solutions to the wells of a 96-well plate, followed by the addition of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described biological screening assays.

Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).

Caption: Workflow for In Vitro Antimicrobial Screening (Broth Microdilution).

References

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(1,3-Oxazol-5-yl)aniline: A Technical Guide for Drug Discovery

Introduction

2-(1,3-Oxazol-5-yl)aniline is a heterocyclic compound featuring a core structure that is a recurring motif in medicinal chemistry. The oxazole and aniline moieties are prevalent in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The exploration of this compound and its derivatives through in silico modeling offers a powerful, cost-effective, and time-efficient approach to predict its pharmacokinetic and pharmacodynamic properties, thereby accelerating the drug discovery and development process.

This technical guide provides a comprehensive overview of the in silico modeling of 2-(1,3-oxazol-5-yl)aniline. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key computational experiments, a summary of predictive data, and visualizations of relevant workflows and biological pathways.

In Silico Modeling Workflow

The in silico analysis of a compound like 2-(1,3-oxazol-5-yl)aniline typically follows a structured workflow. This process begins with the acquisition and preparation of the ligand and its potential protein targets, followed by a series of computational simulations and predictions to assess its potential as a drug candidate.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of 2-(1,3-oxazol-5-yl)aniline to various receptors, which is crucial for elucidating its potential mechanism of action.

Potential Protein Targets

Based on the known biological activities of oxazole and aniline derivatives, several protein targets are of interest for docking studies with 2-(1,3-oxazol-5-yl)aniline. These include enzymes and receptors implicated in cancer and inflammatory pathways.

-

Tyrosine Kinases (e.g., EGFR, RET): These enzymes are often dysregulated in various cancers, making them prime targets for inhibitor development.[1]

-

Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents that disrupt cell division.[2]

-

Cyclooxygenase-2 (COX-2): This enzyme is involved in the inflammatory response, and its inhibition is a common strategy for anti-inflammatory drug design.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of 2-(1,3-oxazol-5-yl)aniline is generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

-

The prepared ligand is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Target Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

The prepared protein is saved in the appropriate format.

-

-

Docking Simulation:

-

The docking software (e.g., AutoDock Vina, GOLD) is used to perform the simulation.

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the binding poses with the lowest binding energy (highest affinity).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

-

Data Presentation: Molecular Docking Scores

The following table summarizes the predicted binding affinities of 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, a structural analog of the target compound, with key cancer-related protein targets. Lower binding energy values indicate a more favorable interaction.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | EGFR | Not Specified | -8.7[1][3] |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) | RET | Not Specified | -9.7[1][3] |

Note: Data for a close structural analog is presented due to the lack of publicly available docking data for 2-(1,3-oxazol-5-yl)aniline.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. In silico ADMET models are used to forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The 2D structure of 2-(1,3-oxazol-5-yl)aniline is provided as input to the prediction software in a standard format (e.g., SMILES).

-

Software/Web Servers: A variety of tools can be used for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[4][5]

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

-

-

Analysis: The predicted values are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as an orally bioavailable drug.

Data Presentation: Predicted ADMET Properties

The following table presents the predicted ADMET properties for aniline derivatives containing a 1-substituted 1,2,3-triazole system, which are structurally related to the target compound.

| Property | Predicted Value Range |

| Molecular Weight ( g/mol ) | 230.27 - 325.32[6] |

| LogP | 1.5 - 3.5[6] |

| Number of Hydrogen Bond Acceptors | ≤ 10[6] |

| Number of Hydrogen Bond Donors | ≤ 5[6] |

| Human Intestinal Absorption (%) | > 90%[6] |

| BBB Permeant | Variable[6] |

| P-glycoprotein Substrate | No[6] |

| CYP1A2 Inhibitor | Variable[6] |

| hERG I Inhibitor | No[6] |

| Ames Toxicity | No[6] |

Note: Data for structurally related aniline derivatives is presented as representative values.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity. A predictive QSAR model can be used to estimate the activity of novel compounds and guide the design of more potent analogs.

Experimental Protocol: QSAR Modeling

-

Data Set Preparation:

-

A dataset of structurally diverse oxazole and aniline derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is collected.

-

The dataset is divided into a training set for model development and a test set for model validation.[2]

-

-

Descriptor Calculation:

-

A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each compound in the dataset.

-

-

Model Building:

-

A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), is used to build a mathematical model that relates the descriptors to the biological activity.

-

-

Model Validation:

-

The predictive power of the QSAR model is assessed using internal (cross-validation) and external validation (prediction on the test set).[2] Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (q²).

-

Relevant Signaling Pathway: EGFR Signaling

Given the potential of 2-(1,3-oxazol-5-yl)aniline to target tyrosine kinases, understanding the EGFR signaling pathway is relevant. Inhibition of this pathway is a key strategy in cancer therapy.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The docked complex of 2-(1,3-oxazol-5-yl)aniline and the target protein is placed in a simulation box.

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Parameters:

-

A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein and the ligand.

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A long-timescale MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.

-

Data Presentation: Molecular Dynamics Simulation Parameters

The following table provides typical parameters for an MD simulation of a protein-ligand complex.

| Parameter | Value |

| Force Field | AMBERff14SB (protein), GAFF (ligand) |

| Water Model | TIP3P |

| Box Type | Cubic |

| Periodic Boundary Conditions | Yes |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Conclusion

The in silico modeling of 2-(1,3-oxazol-5-yl)aniline provides a powerful framework for the early assessment of its drug-like properties and potential therapeutic applications. Through a combination of molecular docking, ADMET prediction, QSAR modeling, and molecular dynamics simulations, researchers can gain valuable insights into the compound's binding affinity, pharmacokinetic profile, and mechanism of action. This computational approach, when integrated with experimental validation, can significantly streamline the drug discovery pipeline, leading to the identification and optimization of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the exploration of oxazole and aniline derivatives for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology Profile of 2-(1,3-Oxazol-5-yl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 2-(1,3-oxazol-5-yl)aniline is limited. This guide provides a comprehensive overview based on available Safety Data Sheets (SDS) and supplements this information with data from structurally related compounds, primarily aniline and its derivatives, to offer a predictive toxicological profile. All data derived from surrogate compounds should be interpreted with caution.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 2-(1,3-oxazol-5-yl)aniline is classified with significant health hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |

Data Presentation: Toxicological Endpoints

Due to the scarcity of specific experimental data for 2-(1,3-oxazol-5-yl)aniline, the following tables present data for the parent compound, aniline, and other relevant analogs to provide context for potential toxicity.

Acute Toxicity

Aniline and its derivatives generally exhibit moderate to high acute toxicity.

Table 1: Acute Toxicity Data for Aniline and Analogs

| Compound | Test Species | Route | LD50/LC50 Value | Reference |

| Aniline | Rat | Oral | 250 mg/kg | [1][2][3] |

| Aniline | Rat | Oral | 442 mg/kg (male) | [4] |

| Aniline | Mouse | Oral | 464 mg/kg | [2][3] |

| Aniline | Rabbit | Dermal | 820 mg/kg | [1][2][3] |

| Aniline | Rat | Dermal | 1400 mg/kg | [2] |

| Aniline | Mouse | Inhalation | LC50: 175 ppm (7 hours) | [1][3] |

| Aniline | Rat | Inhalation | LC50: 1.86 mg/L (4 hours) | |

| Aniline Hydrochloride | Rat | Oral | 840 mg/kg | [5][6] |

| 2-Aminophenol | Rat | Oral | 951 mg/kg | [7] |

In Vitro Cytotoxicity

In vitro studies on aniline and related compounds indicate cytotoxic potential.

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Aniline | Primary cultured hepatocytes | 5.0–10.0 µg/mL (decreased cell viability) | [8] |

| Phenylthiazole derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | 4c: 10.8 µM (SKNMC), 4d: 11.6 µM (Hep-G2) | [9] |

| 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 µM | [10] |

| Pyridyl-oxazole carboxamides | Zebrafish embryos | 6b: 4.878 mg/L, 6c: 6.257 mg/L (LC50) | [11][12] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity: 2-(1,3-oxazol-5-yl)aniline is suspected of causing genetic defects (H341). This is consistent with the known genotoxic potential of many aromatic amines. Aniline itself has shown mixed results in genotoxicity assays, being mutagenic for mammalian somatic cells and bacteria/yeast[1][2]. The proposed mechanism involves metabolic activation to reactive intermediates that can form DNA adducts.

Carcinogenicity: The GHS classification of 2-(1,3-oxazol-5-yl)aniline as a suspected carcinogen (H351) is a significant concern. The parent compound, aniline, is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals[5]. Long-term studies in rats have shown that aniline can induce tumors, particularly in the spleen[5].

Reproductive Toxicity: There is no specific data on the reproductive toxicity of 2-(1,3-oxazol-5-yl)aniline. For the parent compound, aniline, some studies suggest it may cause adverse reproductive effects[1]. Studies on 4-aminophenol, a related compound, have indicated reproductive and developmental toxicity at high doses in rats[13][14].

Mechanisms of Toxicity

The toxicity of aromatic amines like 2-(1,3-oxazol-5-yl)aniline is largely attributed to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver[2].

The proposed pathway involves the N-hydroxylation of the aniline amino group to form a reactive N-hydroxylamine metabolite. This intermediate can be further converted to a highly reactive nitrenium ion, which is an electrophile capable of covalently binding to cellular macromolecules, including DNA. The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis. This metabolic activation is a critical step in the genotoxic and carcinogenic mechanisms of many aromatic amines.

Metabolic activation pathway of aromatic amines.

Experimental Protocols

The following are summarized methodologies for key toxicological assays, based on OECD guidelines.

General Toxicology Assessment Workflow

A typical workflow for assessing the toxicology of a chemical involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

General workflow for toxicological assessment.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on mortality.

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed.

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

-

If one animal dies, another three animals are dosed at the same level.

-

If no animals die, the next higher dose level is used in a new group of three animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

The bacteria are then plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of treated animals (usually rodents).

-

Procedure:

-

Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at several dose levels.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage in vivo.

Conclusion

The available information for 2-(1,3-oxazol-5-yl)aniline, primarily from its GHS classification, indicates that it is a hazardous substance with the potential for acute toxicity, skin and eye damage, and long-term effects including genotoxicity and carcinogenicity. The toxicological profile is consistent with that of many aromatic amines, with the primary concern being metabolic activation to reactive intermediates that can cause cellular and genetic damage. Due to the lack of specific experimental data, this profile is largely predictive. Further in vitro and in vivo studies are necessary to definitively characterize the toxicological properties of 2-(1,3-oxazol-5-yl)aniline and to conduct a thorough risk assessment.

References

- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. actylislab.com [actylislab.com]

- 4. sia-toolbox.net [sia-toolbox.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com [carlroth.com]

- 8. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - ProQuest [proquest.com]

- 13. Reproductive and Developmental Toxicity Screening Study of 4-Aminophenol in Rats | Semantic Scholar [semanticscholar.org]

- 14. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 2-(1,3-Oxazol-5-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Medicinal Chemistry Rationale

The 2-(1,3-oxazol-5-yl)aniline scaffold is a significant pharmacophore in modern medicinal chemistry. This structural motif combines the versatile aniline ring, a cornerstone of many kinase inhibitors, with the 1,3-oxazole ring, a privileged five-membered heterocycle known for its broad spectrum of biological activities and its role as a bioisosteric replacement for amide bonds.[1][2] The combination of these two moieties offers a unique three-dimensional structure with specific hydrogen bonding capabilities and electronic properties, making it an attractive starting point for the design of novel therapeutic agents.

The aniline portion can serve as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases.[3] The oxazole ring contributes to the overall physicochemical properties, including metabolic stability, solubility, and lipophilicity, while also providing additional points for interaction or further derivatization. This strategic combination has led to the exploration of 2-(1,3-oxazol-5-yl)aniline derivatives in numerous therapeutic areas.

Potential Therapeutic Applications